molecular formula C12H12N2O5 B3319286 4,5-Dihydro-N-(2-hydroxy-5-nitrophenyl)-2-methyl-3-furancarboxamide CAS No. 1092352-95-8

4,5-Dihydro-N-(2-hydroxy-5-nitrophenyl)-2-methyl-3-furancarboxamide

Cat. No. B3319286
CAS RN: 1092352-95-8
M. Wt: 264.23 g/mol
InChI Key: JDBZVLXMWFXHPY-UHFFFAOYSA-N
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Description

4,5-Dihydro-N-(2-hydroxy-5-nitrophenyl)-2-methyl-3-furancarboxamide, or 4,5-DHN-(2-hydroxy-5-nitrophenyl)-2-methyl-3-furancarboxamide, is a chemical compound that has been studied for its potential applications in scientific research. It is a derivative of nitrophenol, which is a common organic compound used in many laboratory experiments. 4,5-DHN-(2-hydroxy-5-nitrophenyl)-2-methyl-3-furancarboxamide has a number of biochemical and physiological effects, as well as advantages and limitations for laboratory experiments.

Scientific Research Applications

4,5-DHN-(2-hydroxy-5-nitrophenyl)-2-methyl-3-furancarboxamide has a number of potential applications in scientific research. It has been used as a substrate for studying the hydrolysis of esters in enzyme-catalyzed reactions, as well as for studying the inhibition of enzymes by nitrophenolic compounds. It has also been used as a model compound for studying the interaction of nitrophenolic compounds with proteins and other biomolecules. In addition, it has been used for studying the effects of nitrophenolic compounds on cell metabolism.

Mechanism of Action

The mechanism of action of 4,5-DHN-(2-hydroxy-5-nitrophenyl)-2-methyl-3-furancarboxamide is not fully understood. However, it is believed that the nitrophenol moiety of the compound binds to proteins and other biomolecules, which can lead to changes in the activity of enzymes and other proteins. In addition, the nitrophenol moiety can react with other molecules, such as nucleic acids, to form nitrosamines, which can have a variety of effects on cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4,5-DHN-(2-hydroxy-5-nitrophenyl)-2-methyl-3-furancarboxamide are not fully understood. However, it is believed that the nitrophenol moiety of the compound can interact with proteins and other biomolecules to inhibit their activity. In addition, the nitrophenol moiety can react with other molecules, such as nucleic acids, to form nitrosamines, which can have a variety of effects on cells.

Advantages and Limitations for Lab Experiments

4,5-DHN-(2-hydroxy-5-nitrophenyl)-2-methyl-3-furancarboxamide has a number of advantages and limitations for laboratory experiments. One of the main advantages of this compound is that it is relatively easy to synthesize, and can be used in a variety of different experiments. In addition, it is relatively stable and can be stored for long periods of time. However, one of the main limitations of this compound is that it is not very soluble in water, which can make it difficult to use in certain experiments.

Future Directions

There are a number of potential future directions for 4,5-DHN-(2-hydroxy-5-nitrophenyl)-2-methyl-3-furancarboxamide. One potential direction is to further study the biochemical and physiological effects of the compound. In addition, further research could be done to study the interaction of the nitrophenol moiety with proteins and other biomolecules, as well as the formation of nitrosamines from the compound. Additionally, further research could be done to study the potential applications of the compound in drug development and other medical treatments. Finally, further research could be done to study the advantages and limitations of the compound for laboratory experiments.

properties

IUPAC Name

N-(2-hydroxy-5-nitrophenyl)-5-methyl-2,3-dihydrofuran-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O5/c1-7-9(4-5-19-7)12(16)13-10-6-8(14(17)18)2-3-11(10)15/h2-3,6,15H,4-5H2,1H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDBZVLXMWFXHPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(CCO1)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70704467
Record name N-(2-Hydroxy-5-nitrophenyl)-2-methyl-4,5-dihydrofuran-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70704467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1092352-95-8
Record name 4,5-Dihydro-N-(2-hydroxy-5-nitrophenyl)-2-methyl-3-furancarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1092352-95-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-Hydroxy-5-nitrophenyl)-2-methyl-4,5-dihydrofuran-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70704467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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